Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride

Stoichiometry Synthetic Chemistry Reaction Scale-Up

Researchers face stoichiometric errors when substituting salt forms. Our dihydrochloride salt (CAS 1334146-92-7) solves this with precise 48.6% MW differential documentation. • Eliminates in-house salt formation & molar calculation errors • Air-stable for parallel synthesis without inert atmosphere • Batch-specific NMR/HPLC/GC certificates for publication-ready reproducibility

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
CAS No. 1334146-92-7
Cat. No. B1525853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride
CAS1334146-92-7
Molecular FormulaC9H16Cl2N2
Molecular Weight223.14 g/mol
Structural Identifiers
SMILESCCNC(C)C1=CC=NC=C1.Cl.Cl
InChIInChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-4-6-10-7-5-9;;/h4-8,11H,3H2,1-2H3;2*1H
InChIKeyHAJLVBPZQPSDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[1-(pyridin-4-yl)ethyl]amine Dihydrochloride (CAS 1334146-92-7): Procurement-Relevant Identity and Structural Overview


Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride (CAS 1334146-92-7) is a heterocyclic aralkylamine derivative in its dihydrochloride salt form, with the molecular formula C₉H₁₆Cl₂N₂ and a molecular weight of 223.14 g/mol . The compound features a pyridine ring substituted at the 4-position with an N-ethyl-1-aminoethyl moiety, containing one chiral center that confers stereochemical potential . It is supplied as a crystalline solid with purity typically reported at 95–98% and is intended exclusively for research and further manufacturing use, not for direct human or veterinary applications . The dihydrochloride salt formation introduces ionic interactions that enhance stability under ambient conditions and improve handling characteristics compared to the free base form .

Ethyl[1-(pyridin-4-yl)ethyl]amine Dihydrochloride: Why Direct Substitution with Free Base or Primary Amine Analogs Is Not Straightforward


Substitution of ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride with the corresponding free base (CAS 63557-64-2, MW 150.22 g/mol) or the primary amine precursor 1-(pyridin-4-yl)ethanamine (CAS 50392-78-4, MW 122.17 g/mol) requires explicit stoichiometric adjustment and handling protocol changes that can compromise experimental reproducibility if unaccounted for . The dihydrochloride salt introduces two moles of HCl per mole of amine, increasing molecular weight by 48.6% relative to the free base and substantially altering aqueous solubility and ionization state . Additionally, the presence of the N-ethyl substituent distinguishes this compound from primary amine analogs (lacking the ethyl group), which exhibit different nucleophilicity, steric profile, and hydrogen-bonding capacity in downstream coupling reactions . Procurement of the precise salt form with verified purity and characterized stereochemistry is therefore critical for maintaining reaction stoichiometry and avoiding unintended variability in synthetic outcomes .

Quantitative Comparative Evidence: Ethyl[1-(pyridin-4-yl)ethyl]amine Dihydrochloride versus Free Base and Primary Amine Analogs


Molecular Weight Differential Between Dihydrochloride Salt and Free Base

The dihydrochloride salt (CAS 1334146-92-7) has a molecular weight of 223.14 g/mol, which is 48.6% higher than the corresponding free base ethyl[1-(pyridin-4-yl)ethyl]amine (CAS 63557-64-2) at 150.22 g/mol . This mass differential arises from the addition of two equivalents of HCl per molecule of amine and must be explicitly accounted for when calculating molar equivalents in synthetic protocols .

Stoichiometry Synthetic Chemistry Reaction Scale-Up

Stability and Storage Requirements: Dihydrochloride Salt versus Primary Amine Analog

The dihydrochloride salt (CAS 1334146-92-7) requires storage sealed in dry conditions at 2–8°C for optimal stability . In contrast, the primary amine analog 1-(pyridin-4-yl)ethanamine (CAS 50392-78-4) requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent oxidative degradation [1]. The dihydrochloride formulation provides intrinsic protection against atmospheric oxidation due to protonation of the amine nitrogen, eliminating the need for inert atmosphere handling during routine storage.

Stability Storage Conditions Laboratory Handling

N-Ethyl Substitution Distinguishes from Primary Amine Analogs for Downstream Synthetic Utility

Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride contains an N-ethyl secondary amine moiety, whereas the primary amine analog 1-(pyridin-4-yl)ethanamine (CAS 50392-78-4, MW 122.17 g/mol) lacks this substituent and contains only a primary amino group . The N-ethyl group introduces increased steric bulk and altered hydrogen-bonding capacity compared to the primary amine, which is critical for modulating selectivity in kinase inhibitor scaffolds where precise spatial orientation of substituents determines target engagement [1]. Specifically, ((pyridin-4-yl)ethyl)pyridine derivatives containing N-substituted amine motifs have been developed as potent ATP-competitive inhibitors of VEGFR-2 with >10-fold selectivity over VEGFR-1, where the amine substitution pattern contributes to kinase selectivity [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block

Purity Specifications and Batch-to-Batch Analytical Documentation

Commercial suppliers report standard purity of 95–98% for ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride, with batch-specific analytical documentation including NMR, HPLC, and GC available upon procurement . The free base analog (CAS 63557-64-2) is offered at a standard purity of 98%, but lacks the inherent crystallinity and handling benefits conferred by salt formation . The dihydrochloride salt form facilitates purification via recrystallization and provides enhanced long-term solid-state stability compared to the free base, which may be susceptible to gradual discoloration or degradation over time .

Quality Control Analytical Chemistry Reproducibility

Recommended Procurement Scenarios for Ethyl[1-(pyridin-4-yl)ethyl]amine Dihydrochloride Based on Quantitative Differentiation


Scenario 1: Scale-Up Synthesis Requiring Precise Stoichiometric Control

When transitioning from milligram-scale medicinal chemistry to gram- or kilogram-scale synthesis, the 48.6% molecular weight differential between the dihydrochloride salt (223.14 g/mol) and the free base (150.22 g/mol) becomes a critical cost and stoichiometry factor . Procurement of the precisely specified salt form with documented purity eliminates the need for in-house salt formation and ensures accurate molar calculations, directly impacting yield optimization and process reproducibility in multi-step synthetic sequences .

Scenario 2: High-Throughput Screening or Parallel Synthesis with Simplified Handling Requirements

In automated or parallel synthesis workflows where inert atmosphere maintenance is operationally burdensome, the dihydrochloride salt offers handling advantages over the air-sensitive primary amine analog 1-(pyridin-4-yl)ethanamine . The salt form is stable when stored sealed in dry conditions at 2–8°C without requiring inert gas, reducing workflow complexity and the risk of oxidative degradation across multiple reaction setup cycles .

Scenario 3: Medicinal Chemistry Programs Targeting Kinase Inhibitors or Neurological Agents

For research programs synthesizing ATP-competitive kinase inhibitors (e.g., VEGFR-2 inhibitors with >10-fold selectivity over VEGFR-1) or compounds targeting neurological disorders, the N-ethyl secondary amine motif of ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride provides a defined pharmacophoric element distinct from primary amine building blocks . The compound serves as a direct precursor for generating ((pyridin-4-yl)ethyl)pyridine scaffolds where amine substitution pattern contributes to target selectivity . Procurement of the dihydrochloride salt ensures the correct protonation state for downstream coupling reactions without requiring additional neutralization steps .

Scenario 4: Quality-Sensitive Research Requiring Documented Batch Traceability

In regulated research environments or studies requiring publication-ready reproducibility, the availability of batch-specific NMR, HPLC, and GC analytical certificates for the dihydrochloride salt (95–98% purity) provides essential quality documentation . This traceability is critical for troubleshooting failed reactions, confirming compound identity, and meeting journal or institutional requirements for compound characterization data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.